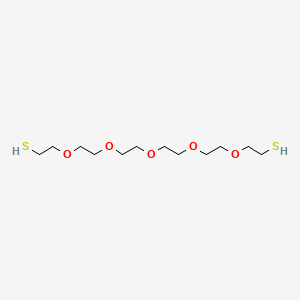

3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O5S2/c18-11-9-16-7-5-14-3-1-13-2-4-15-6-8-17-10-12-19/h18-19H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHSDYYORJTHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCS)OCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70520301 | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89141-22-0 | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa(ethylene glycol) Dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Bis-PEG5-thiol, also known as 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol, is a polyethylene glycol (PEG) crosslinker that contains two thiol groups. The primary targets of this compound are molecules with vinylsulfone, maleimide groups, and surfaces made of transition metals, such as silver and gold.

Mode of Action

The thiol groups in Bis-PEG5-thiol can readily establish covalent bonds with its targets. The compound is a homobifunctional crosslinker containing N-hydroxysuccinimide (NHS) esters. NHS esters react with primary amines (—NH2 groups) at pH 7-9, forming stable amide bonds. This reaction allows the compound to crosslink proteins or peptides by flexible PEG spacer arms.

Pharmacokinetics

As a pegylated compound, it is expected to have improved solubility and stability compared to non-pegylated compounds. PEGylation can also reduce immunogenicity and increase the compound’s half-life in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bis-PEG5-thiol. For example, the pH of the environment can affect the reactivity of NHS esters, with optimal reactivity observed at pH 7-9. Additionally, the presence of other reactive groups can compete with the compound’s targets, potentially affecting its efficacy.

Biochemical Analysis

Biochemical Properties

Bis-PEG5-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The N-hydroxysuccinimide ester (NHS) groups at either end of the Bis-PEG5-thiol spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds.

Cellular Effects

Bis-PEG5-thiol has profound effects on various types of cells and cellular processes. It influences cell function by decreasing aggregation and increasing solubility of proteins and other biomolecules. This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Bis-PEG5-thiol involves its interaction with biomolecules at the molecular level. The NHS ester groups at either end of the Bis-PEG5-thiol spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9, forming stable amide bonds. This can lead to changes in gene expression, enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Bis-PEG5-thiol can change. It is known for its stability and does not degrade easily. Long-term effects on cellular function observed in in vitro or in vivo studies include increased stability, reduced tendency toward aggregation, and reduced immunogenicity.

Transport and Distribution

Bis-PEG5-thiol is transported and distributed within cells and tissues. It is water-soluble and membrane-impermeable, allowing for cell surface labeling. It interacts with transporters or binding proteins, and its localization or accumulation can be influenced by these interactions.

Biological Activity

3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol is a synthetic compound belonging to the class of polyethylene glycol derivatives. Its unique structure, characterized by multiple ether linkages and dithiol functional groups, lends itself to various biological applications. This article explores the biological activity of this compound, focusing on its interactions with enzymes, cellular effects, metabolic pathways, and potential therapeutic uses.

Structural Characteristics

The molecular formula of 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol is , with a molecular weight of approximately 282.33 g/mol. The compound features a linear polyether structure with dithiol groups at each end, which are crucial for its reactivity and biological interactions.

Table 1: Basic Properties of 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₆O₇S₂ |

| Molecular Weight | 282.33 g/mol |

| Solubility | Soluble in water |

| Functional Groups | Ether and thiol groups |

Enzyme Interactions

3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol has been shown to interact with several enzymes:

- Glutamate Racemase : This enzyme is involved in bacterial cell wall biosynthesis. The compound acts as an inhibitor by binding to the active site, thus disrupting normal bacterial growth.

- Acetylcholinesterase : By interacting with this enzyme, the compound can influence neurotransmission processes in neuronal cells. Studies suggest that it may modulate enzyme activity depending on concentration levels .

Cellular Effects

The compound exhibits significant effects on cellular processes:

- Cell Signaling : It influences various signaling pathways that regulate gene expression and cellular metabolism. For example, its interaction with acetylcholinesterase can alter neuronal signaling pathways.

- Toxicity : At high concentrations, 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol can lead to cellular toxicity by inhibiting essential enzymes necessary for metabolic functions .

Case Studies

Several studies have investigated the biological implications of this compound:

- A study demonstrated that lower doses of 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol could enhance enzyme activities in vitro while higher doses resulted in significant toxicity in animal models.

- Research on its pharmacokinetics revealed that the half-life of the compound when exposed to hydroxyl radicals is approximately 0.156 days. This stability is crucial for its potential applications in drug delivery systems .

Metabolic Pathways

3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol participates in various metabolic pathways:

- It interacts with metabolic enzymes such as glutamate racemase and acetylcholinesterase.

- The compound's hydrophilic nature facilitates its transport across cell membranes and distribution within cellular compartments .

Transport and Distribution

The distribution of 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol within biological systems is mediated by specific transporters. Its solubility in water enhances its accessibility to various tissues and cells.

Subcellular Localization

The compound is localized within specific organelles such as the endoplasmic reticulum and mitochondria. This localization is essential for its biological activity and interaction with target proteins .

Scientific Research Applications

Chemical and Materials Science

Chemical Reactivity and Synthesis:

The presence of both ether and thiol functionalities allows 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol to participate in various chemical reactions. It can act as a cross-linker in polymer chemistry, facilitating the formation of hydrogels and other polymeric materials. Its ability to form stable complexes with metal ions enhances its utility in materials science for developing sensors and catalysts.

Table 1: Comparison of Chemical Properties with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,6-Dioxaheptadecane-1-thiol | Two ethylene glycol units; one thiol | Lacks multiple ether linkages |

| 3,6-Tetraoxatridecane-1-thiol | Four ethylene glycol units; one thiol | Fewer functional groups |

| Polyethylene Glycol Dithiol | Varying lengths of polyethylene glycol | Different chain lengths |

| 3,6-Pentaoxaoctadecane-1-thiol | Five ethylene glycol units; one thiol | Longer carbon chain |

Biological Research

Drug Delivery Systems:

3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol is increasingly recognized for its role in drug delivery applications. Its biocompatibility and ability to form stable conjugates with therapeutic agents make it an ideal candidate for targeted drug delivery systems. Studies have shown that it can enhance the solubility and bioavailability of poorly soluble drugs.

Bioconjugation:

The compound's thiol groups allow for effective bioconjugation with proteins and other biomolecules. This property is utilized in the development of biosensors and diagnostic tools where specific binding interactions are crucial. For instance, it has been employed to create stable conjugates with antibodies for targeted imaging applications.

Biochemical Analysis

Enzyme Interaction Studies:

Research has demonstrated that 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol interacts with various enzymes such as glutamate racemase and acetylcholinesterase. These interactions can modulate enzyme activity and influence metabolic pathways within cells.

Case Study: Enzyme Inhibition

In studies involving acetylcholinesterase inhibition by 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol:

- Objective: To assess the compound's effect on neurotransmission.

- Method: Enzyme activity was measured in the presence of varying concentrations of the compound.

- Findings: Lower concentrations enhanced enzyme activity while higher concentrations resulted in significant inhibition.

Environmental Applications

Metal Ion Extraction:

The ability of 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol to form complexes with metal ions positions it as a potential agent for environmental remediation. Its application in extracting heavy metals from contaminated water sources has been explored.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to structurally related polyether derivatives with varying terminal groups and chain lengths:

| Compound Name | Molecular Formula | Functional Groups | CAS Number | Key Applications |

|---|---|---|---|---|

| 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol | C₁₂H₂₆O₅S₂ | Dithiol | 89141-22-0 | Crosslinking, ionophores, environmental degradation |

| Hexaethylene glycol diol | C₁₂H₂₆O₇ | Diol | 2615-15-8 | PROTAC linkers, biodegradation intermediates |

| 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine | C₁₂H₂₈N₂O₅ | Diamine | 72236-26-1 | Polymer synthesis, specialty coatings |

| M14M (3,6,9,12-Tetraoxatetradecane-1,14-diylbismethanethiosulfonate) | C₁₀H₂₂O₈S₄ | Methanethiosulfonate | N/A | Shorter-chain crosslinker for protein studies |

Reactivity and Stability

Thiol vs. Amine vs. Diol :

- Thiol groups (in dithiol) form disulfide bonds, useful in reversible crosslinking but require protection from oxidation .

- Amine groups (in diamine) enable nucleophilic reactions for polymer crosslinking but are moisture-sensitive, necessitating inert storage .

- Diol groups (in hexaethylene glycol diol) participate in hydrogen bonding and esterification, making them suitable for PROTAC (proteolysis-targeting chimeras) synthesis .

- Oxidative Stability: The dithiol derivative oxidizes to crown ether analogs (e.g., 1,2-dithia-5,8,11,17-pentaoxacyclononadecane) under Fe³⁺, enhancing ionophoric activity . In contrast, the diol is a stable degradation product of electrochemical oxidation processes .

Research Findings and Data

Crosslinking Performance

- M17M effectively crosslinks cysteine residues in P-glycoprotein, with a 73% yield in mutant protein studies .

Ionophoric Activity

- Oxidized dithiol derivatives exhibit 15-crown-5-like behavior , with K⁺ binding affinity comparable to synthetic crown ethers .

Environmental Degradation

- Electrochemical oxidation of the dithiol produces 3,6,9,12,15-pentaoxaheptadecane-1,17-diol as a major metabolite, with 97% purity in synthesis .

Preparation Methods

Reaction Mechanism and Conditions

The most documented method for synthesizing 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol involves dehydration polycondensation of diols with dithiol dicarboxylic acid (DTD) derivatives. This approach, validated by Nishikubo et al. (2010), converts hexa(ethylene glycol) diol into the corresponding dithiol via acid-catalyzed esterification. The reaction proceeds under reflux with azeotropic removal of water, typically employing p-toluenesulfonic acid (PTSA) as a catalyst.

Key Steps:

- Activation of Diol: The hydroxyl groups of hexa(ethylene glycol) diol react with DTD, forming ester intermediates.

- Dehydration: Catalytic acid facilitates water elimination, promoting thiol group formation.

- Purification: The crude product is isolated via column chromatography or recrystallization to achieve >97% purity.

Optimization and Yield

Under optimized conditions (110°C, toluene solvent, 24 hours), this method yields 89% of the target compound. Critical parameters include:

- Catalyst Loading: 5 mol% PTSA ensures efficient dehydration without side reactions.

- Solvent Choice: Toluene’s azeotropic properties aid water removal, shifting equilibrium toward product formation.

Table 1: Dehydration Polycondensation Parameters

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Reaction Time | 24 hours |

| Catalyst | PTSA (5 mol%) |

| Solvent | Toluene |

| Yield | 89% |

Alternative Synthetic Approaches

Tosylation-Displacement Strategy

A theoretical route involves converting PEG diols to dithiols via tosylation followed by nucleophilic displacement :

- Tosylation: Hexa(ethylene glycol) diol reacts with tosyl chloride, forming a ditosylate intermediate.

- Thiolation: Displacement of tosyl groups with sodium hydrosulfide (NaSH) introduces thiol functionalities.

Challenges:

- Selectivity: Competing oxidation of thiols to disulfides requires inert atmospheres.

- Purification: Residual tosylates complicate isolation, necessitating rigorous chromatography.

Thiol-Ene Click Chemistry

Though unverified for this compound, thiol-ene reactions could theoretically synthesize dithiols by coupling allyl-terminated PEG with hydrogen sulfide (H₂S) under UV initiation. This method’s efficiency depends on:

- Radical Initiators: AIBN (azobisisobutyronitrile) facilitates H₂S addition across double bonds.

- Steric Effects: Long PEG chains may hinder ene reactivity, reducing yields.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Dehydration Polycond. | 89% | >97% | High | Moderate |

| Tosylation-Displacement | ~60%* | 85–90%* | Low | High |

| Thiol-Ene Chemistry | ~50%* | 80–85%* | Moderate | Low |

*Theoretical estimates based on analogous reactions.

The dehydration polycondensation method outperforms alternatives in yield and scalability, making it the industrial standard. However, its reliance on DTD derivatives raises raw material costs compared to tosylation’s commodity chemicals.

Challenges and Optimization Strategies

Thiol Oxidation Mitigation

Terminal thiols are prone to oxidation, forming disulfide byproducts. Strategies include:

- Inert Atmosphere: Conducting reactions under nitrogen or argon.

- Antioxidants: Adding reducing agents like tris(2-carboxyethyl)phosphine (TCEP) during purification.

Solvent and Catalyst Recycling

Toluene and PTSA recovery systems can reduce environmental impact and costs. Membrane distillation and acid-neutralization protocols are under investigation.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol with high purity?

- Methodological Answer : Synthesis typically involves stepwise etherification and thiolation reactions. Critical factors include:

- Protection of thiol groups : Use tert-butylthiol (TBT) or trityl groups to prevent oxidation during synthesis .

- Solvent selection : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) minimizes side reactions.

- Purification : Size-exclusion chromatography or repeated recrystallization in ethanol/water mixtures is recommended to remove oligomeric byproducts .

Q. How can the structural integrity of 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm ethylene oxide repeat units and thiol end-group presence (δ ~1.5 ppm for -SH protons in DO) .

- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected m/z: 364.46) and rule out disulfide formation .

- FT-IR : Peaks at 2550–2600 cm confirm free thiol groups .

Advanced Research Questions

Q. What experimental design principles apply when using this compound as a cross-linker in polymer networks?

- Methodological Answer :

- Controlled oxidation : Thiol groups form disulfide bonds under mild oxidative conditions (e.g., HO/acetic acid), enabling reversible cross-linking. Optimize pH (6–8) to balance reaction rate and stability .

- Kinetic studies : Use rheometry or dynamic light scattering (DLS) to monitor gelation time and network density .

- Challenge : Competing side reactions (e.g., thiol-thioester exchange) may occur; mitigate via inert atmosphere (N) and chelating agents (EDTA) .

Q. How does the compound’s ethylene oxide chain length influence its efficacy in hydrogen production systems?

- Methodological Answer :

- Role in catalysis : The oligoethylene oxide spacer enhances solubility in aqueous media and stabilizes metal nanoparticles (e.g., Pt, Ni) via thiolate bonding, critical for water-splitting electrocatalysis .

- Comparative studies : Shorter chains (e.g., tetraethylene glycol dithiol) exhibit lower stability due to reduced steric protection, while longer chains (>15 repeat units) hinder electron transfer .

- Data Conflict : Some studies report optimal chain lengths at 5–7 ethylene oxide units, conflicting with theoretical models; this may stem from solvent polarity effects .

Q. What safety protocols are essential for handling 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol in laboratory settings?

- Methodological Answer :

- Storage : Store under inert gas (Ar) at 2–8°C to prevent oxidation. Use amber vials to limit light-induced degradation .

- Exposure control : Conduct all manipulations in a fume hood with nitrile gloves and chemical-resistant aprons. Avoid skin contact due to thiol reactivity .

- Waste disposal : Quench residual thiols with oxidizing agents (e.g., NaOCl) before aqueous disposal to prevent environmental release .

Methodological Challenges & Data Reconciliation

Q. How can researchers resolve discrepancies in reported solubility profiles of this compound?

- Analysis :

- Reported data : Solubility ranges from "soluble in acetone" to "insoluble in nonpolar solvents" .

- Methodological factors : Contradictions arise from purity levels (oligomeric impurities reduce solubility) and temperature variations (higher temps improve solubility in DCM) .

- Recommendation : Pre-purify via column chromatography and standardize solvent systems (e.g., 25°C in DCM) for reproducibility .

Q. What advanced characterization techniques are needed to study its interfacial behavior in self-assembled monolayers (SAMs)?

- Methodological Answer :

- Surface-sensitive tools : Use X-ray photoelectron spectroscopy (XPS) to confirm sulfur-gold bonding and atomic force microscopy (AFM) to assess monolayer roughness .

- Ellipsometry : Measure SAM thickness (expected ~2.5 nm for extended ethylene oxide chains) .

- Challenge : Competitive adsorption with solvent residues (e.g., ethanol) may distort results; employ ultra-high-vacuum conditions during SAM formation .

Theoretical & Conceptual Frameworks

Q. How does the compound align with theoretical models of amphiphilic molecule behavior?

- Conceptual linkage :

- Hydrophilic-lipophilic balance (HLB) : The ethylene oxide chain confers hydrophilicity (HLB ~12), while thiols anchor to hydrophobic surfaces (e.g., metals). This duality supports applications in emulsion stabilization and nanoparticle functionalization .

- Limitation : Classical HLB models underestimate the conformational flexibility of ethylene oxide chains; molecular dynamics simulations are recommended for precise predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.